molecular formula C16H36Cl6P2Pd2 B1464727 Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer CAS No. 386706-33-8

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer

Cat. No. B1464727
M. Wt: 716 g/mol
InChI Key: NJIMMSLZDJFGSV-UHFFFAOYSA-J
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Description

“Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is a chemical compound with the empirical formula C16H36Cl6P2Pd2 . It is used as a catalyst in various types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .


Molecular Structure Analysis

The molecular weight of “Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is 715.96 . The SMILES string representation of the molecule is Cl [Pd+]1 [Cl-] [Pd+] (Cl) [Cl-]1.CC (C) (C)P (Cl)C (C) (C)C.CC (C) (C)P (Cl)C (C) (C)C .


Chemical Reactions Analysis

As a catalyst, “Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is involved in various types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.


Physical And Chemical Properties Analysis

“Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is a solid at room temperature . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer and related palladium complexes find extensive use in catalyzing various organic transformations. For instance, the complex is utilized in the palladium-catalyzed dimerization of terminal alkynes under mechanochemical conditions to selectively produce diynes or trans-enynes depending on the catalyst and conditions used (Chen, Regan, & Mack, 2016). Additionally, cyclopalladation of prochiral phosphines has been explored, highlighting the kinetic lability and thermodynamic stability of the corresponding dimeric complexes (Ng et al., 2007). These complexes are significant in understanding the reactivity and catalytic potential of palladium in organic synthesis.

Enhancement of Cross-Coupling Reactions

Palladium complexes with bulky alkylphosphines are pivotal in enhancing the efficiency of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, under mild conditions. The use of water-soluble, sterically demanding alkylphosphines in combination with various palladium salts has improved the activity of catalysts significantly, enabling efficient cross-coupling of aryl bromides in aqueous media (DeVasher, Moore, & Shaughnessy, 2004). Such advancements offer green and sustainable alternatives to traditional organic synthesis methods by reducing the need for organic solvents and facilitating reactions under environmentally benign conditions.

Novel Catalytic Systems for Cross-Coupling

Research into sol-gel entrapped palladium complexes has introduced a novel approach for the recyclable catalysis of cross-coupling reactions. Physically entrapped dichlorobis(triphenylphosphine)palladium(II) within a silica sol-gel matrix has shown efficiency in coupling reactions, highlighting the potential of immobilized catalysts for sustainable and recyclable use in organic synthesis (Talhami et al., 2006).

Application in Asymmetric Synthesis

The exploration of chiral palladacycles for asymmetric hydrophosphination reactions showcases the role of dichloro(chlorodi-T-butylphosphine)palladium(II) dimer and related complexes in enantioselective catalysis. The development and application of enantiomerically pure palladacycles to promote asymmetric reactions underpin the versatility of palladium catalysts in synthesizing chiral molecules, a crucial aspect of pharmaceutical and fine chemical manufacturing (Yap et al., 2014).

properties

IUPAC Name

ditert-butyl(chloro)phosphane;palladium(2+);tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H18ClP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMMSLZDJFGSV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Cl6P2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693731
Record name Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer

CAS RN

386706-33-8
Record name Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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